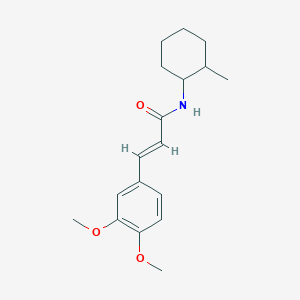![molecular formula C18H20N4S B5421532 2-(1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5421532.png)
2-(1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2-piperidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and pyridine are both important heterocyclic compounds that are widely used in medicinal chemistry and drug design . Pyrazole is a five-membered ring with two nitrogen atoms, and pyridine is a six-membered ring with one nitrogen atom . The compound you mentioned seems to be a complex structure that contains both pyrazole and pyridine rings, which could potentially exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds often involves the functionalization of pyrazole and pyridine rings . For example, a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
The molecular structure of such compounds can be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of such compounds can be diverse and depend on the specific functional groups present in the molecule. For instance, the Rh(III)-catalyzed C–H bond functionalization mentioned earlier is an example of a reaction that such a compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structures. For instance, the compound might be soluble in DMSO but insoluble in water .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-3-10-19-15(5-1)17-6-2-4-12-22(17)13-14-7-8-18(23-14)16-9-11-20-21-16/h1,3,5,7-11,17H,2,4,6,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXFPSQWMYNLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)CC3=CC=C(S3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(allyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5421459.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421463.png)
![ethyl 1-[2-(3-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5421470.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5421477.png)
![N-(4-bromophenyl)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5421485.png)

![N-isobutyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5421513.png)
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)
![8-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5421519.png)
![1-(4-fluorobenzyl)-5-(3-methyl-2-furoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5421536.png)
![4-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5421538.png)
![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B5421542.png)
![2-[({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421544.png)
